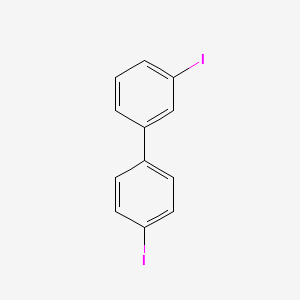
3,4'-Diiodobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4'-Diiodobiphenyl is a useful research compound. Its molecular formula is C12H8I2 and its molecular weight is 406.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
3,4'-Diiodobiphenyl serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:
- Suzuki Coupling Reactions : It is often used as a coupling partner in Suzuki reactions to synthesize biphenyl derivatives and other complex organic molecules. This reaction typically involves the coupling of arylboronic acids with aryl halides, where this compound acts as an effective electrophile due to its two iodine substituents .
- Liquid Crystal Production : The compound is utilized in the synthesis of liquid crystals, which are essential for display technologies. Its biphenyl structure contributes to the mesomorphic properties required for liquid crystal applications .
Research indicates that this compound exhibits significant biological activity, particularly regarding thyroid hormone receptor modulation:
- Thyroid Hormone Receptor Interaction : Studies have shown that this compound can influence gene expression mediated by thyroid hormones. This interaction is crucial for understanding endocrine disruption and its implications for human health. The compound's ability to modulate thyroid hormone receptors suggests potential applications in studying metabolic disorders and developmental processes.
- Endocrine Disruption Studies : Given its effects on thyroid hormone signaling pathways, this compound is studied for its role as an endocrine disruptor. Research has focused on how exposure to this compound may affect cellular processes linked to metabolism and development .
Medicinal Chemistry
In the field of medicinal chemistry, this compound has been explored for its potential therapeutic applications:
- Anticancer Research : The compound's ability to modulate gene expression has led to investigations into its anticancer properties. It may act as a therapeutic agent by influencing pathways involved in tumor growth and proliferation .
- Drug Development : Ongoing studies aim to evaluate the efficacy of this compound and its derivatives in drug formulations targeting various diseases, including cancers influenced by thyroid hormone signaling .
Research Findings and Case Studies
Several studies highlight the diverse applications of this compound:
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 3,4'-Diiodobiphenyl, and how do reaction parameters (e.g., catalysts, solvents) influence yield?
- Methodology : Utilize cross-coupling reactions such as Suzuki-Miyaura coupling, where diiodobiphenyl acts as a precursor. For example, Scheme 27 in demonstrates a double Suzuki coupling with a diboronate reagent under palladium catalysis. Optimize yields by adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (toluene or DMF), and temperature (80–120°C). Lower yields may result from steric hindrance due to iodine substituents .
- Key variables : Catalyst type (Pd vs. Ni), iodine positioning (3,4' vs. 4,4'), and ligand effects (e.g., triphenylphosphine in ).
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what are the diagnostic spectral features?
- Methodology : Employ 1H-NMR to identify aromatic proton splitting patterns (e.g., doublets for para-substituted iodines) and 13C-NMR to confirm iodine-induced deshielding (e.g., C-I coupling at ~140–160 ppm). Mass spectrometry (EI-MS) can verify molecular ion peaks (e.g., [M]⁺ at m/z 406 for C₁₂H₈I₂). IR spectroscopy detects C-I stretches at ~500–600 cm⁻¹ .
Q. How does this compound function as a precursor in polymer or organometallic synthesis?
- Methodology : Use oxidative addition with transition metals (e.g., Pd⁰ in ) to form C–M bonds. For example, describes palladium-mediated coupling with phenyl-di-acetylene to yield conjugated polymers. Monitor reaction progress via TLC or GC-MS to ensure complete iodine substitution .
Advanced Research Questions
Q. How can researchers resolve challenges in isolating regioisomers during this compound-based reactions?
- Methodology : Apply post-reaction derivatization, as shown in , where inseparable tetraphenylene isomers are converted into separable triflates via selective deprotection. Use HPLC with chiral columns or recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance purity .
Q. What computational approaches are suitable for predicting the electronic properties of this compound complexes?
- Methodology : Perform density functional theory (DFT) calculations to model charge distribution and HOMO-LUMO gaps. used time-dependent DFT (TDDFT) to analyze photophysical properties of Pd complexes, revealing ligand-to-metal charge transfer transitions. Software like Gaussian or ORCA can simulate NMR shifts and reaction pathways .
Q. How should researchers address contradictory data from cross-coupling reactions involving this compound under varying conditions?
- Methodology : Conduct a factorial design of experiments (DoE) to isolate variables (e.g., temperature, catalyst ratio). For instance, highlights that Pd⁰ reactivity depends on coordinating groups; inconsistent yields may arise from ligand dissociation. Validate results using kinetic studies (e.g., Arrhenius plots) and in-situ FTIR to monitor intermediate formation .
Q. What mechanistic insights explain the oxidative addition of this compound to transition metals?
- Methodology : Probe the reaction mechanism via isotopic labeling (e.g., 13C-tagged substrates) or X-ray crystallography of intermediates. proposes a double oxidative addition-comproportionation sequence for Pd complexes. Use cyclic voltammetry to study redox behavior and confirm metal oxidation states .
属性
分子式 |
C12H8I2 |
|---|---|
分子量 |
406.00 g/mol |
IUPAC 名称 |
1-iodo-3-(4-iodophenyl)benzene |
InChI |
InChI=1S/C12H8I2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H |
InChI 键 |
GUXVNFUYHKFZBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















